1H-Indole-1-propanamine, 5-chloro-
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Overview
Description
1H-Indole-1-propanamine, 5-chloro- is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The compound’s structure consists of an indole ring substituted with a propanamine group at the 1-position and a chlorine atom at the 5-position.
Preparation Methods
The synthesis of 1H-Indole-1-propanamine, 5-chloro- can be achieved through several routes. One common method involves the reaction of 5-chloroindole with 3-chloropropylamine under specific conditions . The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Indole-1-propanamine, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted indoles .
Scientific Research Applications
1H-Indole-1-propanamine, 5-chloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-1-propanamine, 5-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1H-Indole-1-propanamine, 5-chloro- can be compared with other similar compounds, such as:
1H-Indole-3-propanamine: Lacks the chlorine substitution at the 5-position, which may result in different biological activities and chemical reactivity.
5-Chloroindole: Lacks the propanamine group, which affects its solubility and interaction with biological targets.
1H-Indole-1-propanamine, 5-bromo-: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological properties.
The uniqueness of 1H-Indole-1-propanamine, 5-chloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
46276-91-9 |
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Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
3-(5-chloroindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C11H13ClN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2 |
InChI Key |
MFAXDGGKCTXCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCCN)C=C1Cl |
Origin of Product |
United States |
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